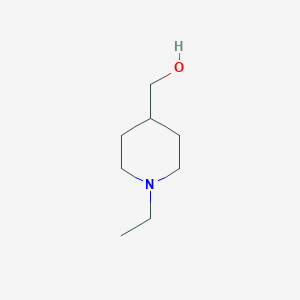

(1-Ethylpiperidin-4-YL)methanol

Overview

Description

The compound (1-Ethylpiperidin-4-YL)methanol is a derivative of piperidine, which is a saturated heterocycle. Piperidine derivatives are of significant interest due to their presence in various chemical and pharmaceutical applications. The ethylation of piperidines is a common reaction in organic synthesis, which can lead to the formation of quaternary salts with potential biological activity.

Synthesis Analysis

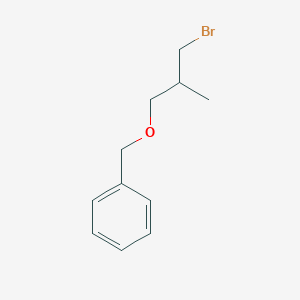

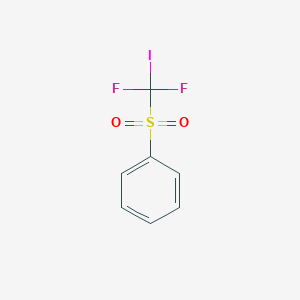

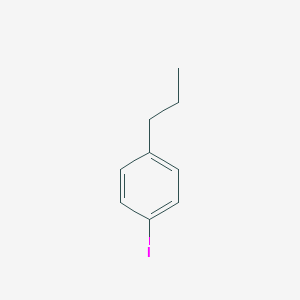

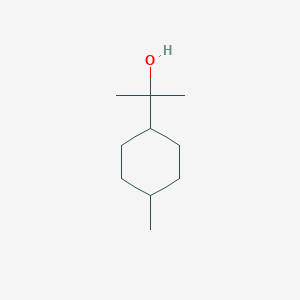

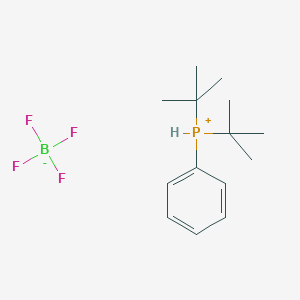

According to the research, the ethylation of piperidines, such as the synthesis of (1-Ethylpiperidin-4-YL)methanol, involves the reaction with ethyl iodide. The study reports that axial ethylation is predominant in the reaction of 1-alkyl-4-phenylpiperidines with ethyl iodide, which is conducted in solvents like methanol and acetonitrile. The stereoselectivity observed is intermediate, with the equatorial:axial product ratios often approaching unity. This indicates a significant level of control in the synthesis process, which can be tuned by the choice of solvent and reaction conditions .

Molecular Structure Analysis

The molecular structure of related compounds, such as (±)2-naphthyl-1-ethanol, has been studied using IR fluorescence dip spectroscopy and DFT calculations. These studies reveal that the bare molecule can exhibit a gauche conformation of the OH group and exist in two conformers, differentiated by the rotation of the aromatic plane. When associated with methanol, these conformers form complexes that can be distinguished by the shift in their electronic transitions, suggesting that the molecular structure of (1-Ethylpiperidin-4-YL)methanol could also exhibit conformational isomerism and form complexes with methanol .

Chemical Reactions Analysis

The chemical reactions involving (1-Ethylpiperidin-4-YL)methanol and similar compounds can lead to the formation of hydrogen-bonded complexes. For instance, the study of (±)2-naphthyl-1-ethanol complexes with methanol shows that methanol can act as a proton acceptor from the OH group of the chromophore and engage in an OH···π interaction with the aromatic ring. In more complex systems, methanol can form a bridged structure with the chromophore, which could be relevant for understanding the reactivity and interactions of (1-Ethylpiperidin-4-YL)methanol in various environments .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1-Ethylpiperidin-4-YL)methanol are not detailed in the provided papers, the studies on related compounds suggest that factors such as conformation, solvent interactions, and the presence of functional groups like the OH group can significantly influence these properties. The ability to form hydrogen-bonded complexes and the presence of multiple conformers can affect the compound's boiling point, solubility, and reactivity, which are critical parameters in both synthetic and application contexts .

Scientific Research Applications

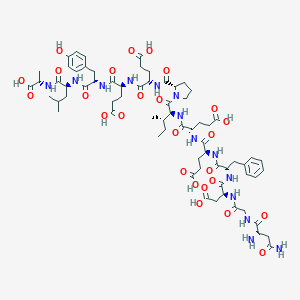

Synthesis and Characterization in Organometallic Compounds One application of compounds similar to (1-Ethylpiperidin-4-YL)methanol is in the synthesis and characterization of organometallic compounds. For example, research involving ligand exchange reactions with [Et4N]3[Mo3(Co)9(OMe)3] and various alcohols, including methanol, has been explored to yield binuclear and trinuclear complexes (Adrian, Yaklin, & Klausmeyer, 2004).

Catalytic Activity in Chemical Reactions Compounds structurally related to (1-Ethylpiperidin-4-YL)methanol have been studied for their catalytic activity in chemical reactions. For instance, a study focused on the catalytic addition of diethylzinc to benzaldehyde using novel chiral ligands derived from related β-amino alcohols, demonstrating unique stereocontrol behavior (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Methanol's Role in Chemical Synthesis Research on methanol, a key component in related chemical structures, highlights its underdeveloped but significant potential as a one-carbon building block in fine chemical synthesis. Studies show methanol's ability to engage in direct C–C coupling with allenes, producing higher alcohols incorporating all-carbon quaternary centers (Moran, Preetz, Mesch, & Krische, 2011).

Direct Conversion of Ethylene Glycol to Methanol Research demonstrates the possibility of converting ethylene glycol, a chemical derived from biomass or fossil fuels, directly into methanol using a Pd/Fe(2)O(3) co-precipitated catalyst. This suggests alternative natural resource diversification for methanol production (Wu, Yu, Liao, Young, Nellist, Dent, Kroner, & Tsang, 2012).

Biological and Synthetic Membrane Studies Methanol is commonly used as a solubilizing agent in studies of biological and synthetic membranes. Its impact on lipid dynamics, particularly in accelerating flip-flop kinetics and lipid transfer, is a significant area of research, as it influences the structure-function relationship associated with bilayer composition (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Efficient Catalytic Conversion of Methane into Methanol A study on the catalytic conversion of methane into methanol under ambient conditions using a tricopper complex highlights the efficiency of certain chemical structures in this process. The complex was immobilized in mesoporous silica nanoparticles, demonstrating a proficient catalyst for methane conversion at room temperature (Liu, Mou, Yu, & Chan, 2016).

Safety and Hazards

Future Directions

Piperidine-containing compounds, such as “(1-Ethylpiperidin-4-YL)methanol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of (1-Ethylpiperidin-4-YL)methanol are currently unknown. The compound belongs to the piperidine class of chemicals, which are known to interact with a variety of biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact mechanism by which (1-Ethylpiperidin-4-YL)methanol interacts with its targets and induces these effects remains to be elucidated.

Biochemical Pathways

Given the broad range of activities associated with piperidine derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 1.02, suggesting it could readily cross cell membranes .

Result of Action

As a piperidine derivative, it may share some of the biological activities associated with this class of compounds, such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1-Ethylpiperidin-4-YL)methanol is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity. The compound is recommended to be stored in a sealed container in a dry room temperature environment .

properties

IUPAC Name |

(1-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOQYJOORROJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573517 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylpiperidin-4-YL)methanol | |

CAS RN |

90226-87-2 | |

| Record name | (1-Ethylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

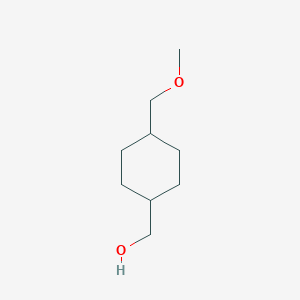

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

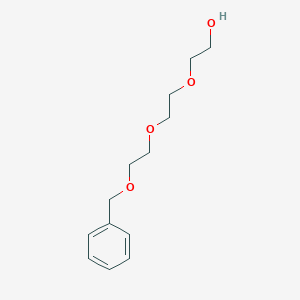

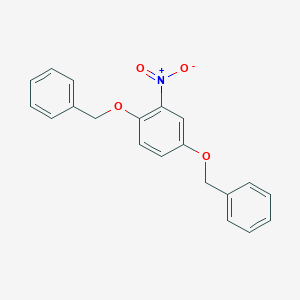

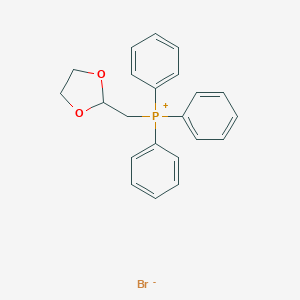

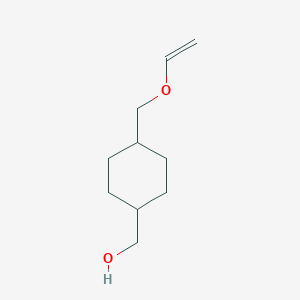

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)